Cicloprofen

Übersicht

Beschreibung

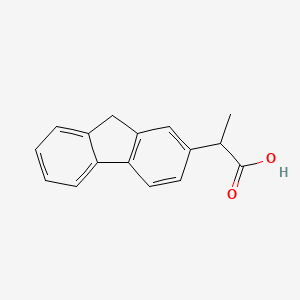

Cicloprofen ist ein Fluorenderivat, das von der amerikanischen Pharmafirma E. R. Squibb als entzündungshemmendes Mittel patentiert wurde . Es ist ein potenter Inhibitor des Cyclooxygenase-Enzyms, das eine entscheidende Rolle im Entzündungsprozess spielt .

Wissenschaftliche Forschungsanwendungen

Cicloprofen hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Cyclooxygenase-Inhibitoren befassen.

Biologie: this compound wird auf seine Auswirkungen auf Entzündungsprozesse und seine möglichen therapeutischen Anwendungen untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Cyclooxygenase-Enzym hemmt, das an der Umwandlung von Arachidonsäure in Prostaglandine beteiligt ist . Diese Hemmung reduziert die Produktion von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind . Die molekularen Zielstrukturen von this compound sind die Cyclooxygenase-1- und Cyclooxygenase-2-Enzyme .

Wirkmechanismus

Target of Action

Cicloprofen is a potent cyclooxygenase inhibitor . Cyclooxygenase, also known as COX, is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

As a cyclooxygenase inhibitor, this compound works by blocking the action of the COX enzyme . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms such as pain and inflammation.

Pharmacokinetics

Like many other drugs, it is believed to undergometabolic transformation . This likely involves hydroxylation of the fluorene rings and conjugation with glucuronic acid or sulfate, leading to stereospecific inversion . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these symptoms, this compound can effectively alleviate discomfort associated with conditions such as arthritis.

Biochemische Analyse

Biochemical Properties

Cicloprofen plays a significant role in biochemical reactions primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with COX-1 and COX-2, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial as it helps in alleviating symptoms associated with inflammatory conditions. Additionally, this compound has been shown to inhibit histamine release from human leukocytes, further contributing to its anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the release of histamine from leukocytes, which plays a role in allergic reactions . In cellular models, this compound has demonstrated the ability to reduce inflammation by modulating the activity of COX enzymes, thereby decreasing the production of pro-inflammatory mediators . This modulation affects cell signaling pathways involved in inflammation and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory response . The binding interactions of this compound with COX enzymes are crucial for its anti-inflammatory action. Additionally, this compound undergoes metabolic transformations, including hydroxylation and conjugation with glucuronic acid or sulfate, which may influence its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its anti-inflammatory properties over extended periods Long-term studies have indicated that this compound can sustain its anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, there may be an increased risk of toxicity, including gastrointestinal and renal complications . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I, it undergoes hydroxylation, primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . These metabolic transformations are crucial for the drug’s elimination and influence its pharmacokinetic properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . It is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its anti-inflammatory effects . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . It may also localize to other cellular compartments depending on its metabolic state and interactions with other biomolecules . The targeting signals and post-translational modifications that direct this compound to specific compartments are areas of ongoing research. Understanding its subcellular localization is vital for elucidating its precise mechanisms of action.

Vorbereitungsmethoden

Die Synthese von Cicloprofen umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Friedel-Crafts-Reaktion von Fluoren mit Methyl-α-chlor-α-(methylthio)acetat, gefolgt von Methylierung und reduktiver Entschwefelung . Der letzte Schritt beinhaltet die Hydrolyse von Methyl-2-(2-fluorenyl)propionat, um this compound zu erhalten . Industrielle Produktionsverfahren folgen typischerweise ähnlichen Syntheserouten, sind aber für die Großproduktion optimiert.

Analyse Chemischer Reaktionen

Cicloprofen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu hydroxylierten Derivaten oxidiert werden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Fluorenring.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Cicloprofen ähnelt anderen nichtsteroidalen Antirheumatika wie Naproxen, Ibuprofen, Ketoprofen, Flurbiprofen, Suprofen, Indoprofen und Carprofen . Was this compound von diesen unterscheidet, ist seine einzigartige Fluorenstruktur, die zu seinen spezifischen pharmakologischen Eigenschaften beiträgt . Während alle diese Verbindungen das Cyclooxygenase-Enzym hemmen, kann die unterschiedliche Struktur von this compound zu unterschiedlichen pharmakokinetischen und metabolischen Profilen führen .

Biologische Aktivität

Cicloprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, primarily used for its analgesic and anti-inflammatory properties. This article explores its biological activity, including pharmacodynamics, metabolism, and case studies that illustrate its clinical applications.

Pharmacodynamics

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. The inhibition of COX-1 and COX-2 leads to reduced production of these inflammatory mediators, providing relief from pain and inflammation associated with conditions such as arthritis.

Key Findings on COX Inhibition

- IC50 Values : this compound has been shown to have a lower IC50 value compared to other NSAIDs like diclofenac when tested against various protein sources, indicating potent inhibitory activity on COX enzymes .

- Selectivity : The selectivity of this compound for COX-1 versus COX-2 has implications for its side effect profile, particularly gastrointestinal toxicity, which is often associated with non-selective NSAIDs.

Metabolism

The metabolism of this compound involves hepatic and renal pathways, primarily through glucuronidation. The major enzymes involved include UDP-glucuronosyltransferases (UGTs), particularly UGT1A10 and UGT2B7. These enzymes facilitate the formation of glucuronide conjugates that are more readily excreted from the body.

Metabolic Pathway Overview

Biological Activity in Clinical Studies

This compound's efficacy and safety have been evaluated in various clinical settings. Below are summarized case studies that highlight its therapeutic applications.

Case Studies

- Osteoarthritis Management :

-

Post-Surgical Pain Relief :

- Clinical Trial : A randomized controlled trial involving patients undergoing knee surgery.

- Intervention : this compound administered post-operatively.

- Results : Patients experienced lower pain scores compared to those receiving placebo, demonstrating this compound's effectiveness in acute pain management .

Safety Profile

While this compound is effective, its use is not without risks. Common side effects include gastrointestinal discomfort, renal impairment, and potential cardiovascular risks associated with long-term use. Monitoring renal function and gastrointestinal health is recommended during prolonged treatment.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFKKPEBXIPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865842 | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-96-6 | |

| Record name | (±)-Cicloprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CICLOPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.